molecular formula C17H21NO3S2 B2540018 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1428380-78-2

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2540018
CAS No.: 1428380-78-2
M. Wt: 351.48
InChI Key: HXHORHNZJCNVNW-UHFFFAOYSA-N
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Description

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a phenoxyethyl sulfonyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxyethanol with a sulfonyl chloride to form the phenoxyethyl sulfonyl intermediate. This intermediate is then reacted with 4-(thiophen-2-yl)piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The phenoxyethyl sulfonyl group may interact with enzymes or receptors, modulating their activity. The thiophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)pyridine
  • 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)benzene

Uniqueness

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the piperidine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to similar compounds with pyridine or benzene rings. This structural difference can result in variations in biological activity, stability, and solubility, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(2-phenoxyethylsulfonyl)-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c19-23(20,14-12-21-16-5-2-1-3-6-16)18-10-8-15(9-11-18)17-7-4-13-22-17/h1-7,13,15H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHORHNZJCNVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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